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Compound of Interest

Compound Name: 2-Iodohexane

Cat. No.: B100192 Get Quote

This guide provides a detailed overview of the spectroscopic data for 2-iodohexane (CAS No:

18589-27-0), a key alkyl iodide intermediate.[1] The document is intended for researchers,

scientists, and professionals in drug development, offering a centralized resource for its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview
2-Iodohexane is a secondary haloalkane with the chemical formula C₆H₁₃I.[1][2] Its structure

consists of a six-carbon hexane chain with an iodine atom substituted at the second carbon

position. This structure gives rise to distinct spectroscopic features that are crucial for its

identification and characterization. The primary analytical techniques—NMR, IR, and MS—

provide complementary information regarding the molecule's carbon-hydrogen framework,

functional groups, and overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structure of organic

molecules. For 2-iodohexane, both ¹H and ¹³C NMR provide key insights into its atomic

connectivity.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-iodohexane is characterized by signals corresponding to the 13

distinct protons in the molecule. The chemical shifts (δ) are influenced by the electronegative
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iodine atom, which deshields adjacent protons, causing them to resonate further downfield.

Table 1: Predicted ¹H NMR Data for 2-Iodohexane

Protons
(Position)

Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity
Coupling
Constant (J,
Hz) (Predicted)

Integration

CH₃ (C1) ~1.70 Doublet ~6.8 3H

CH-I (C2) ~4.15 Sextet ~6.8 1H

CH₂ (C3) ~1.80 Multiplet - 2H

CH₂ (C4) ~1.35 Multiplet - 2H

CH₂ (C5) ~1.30 Multiplet - 2H

CH₃ (C6) ~0.90 Triplet ~7.2 3H

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-iodohexane displays six unique signals, corresponding to each

carbon atom in the molecule. The carbon atom bonded to the iodine (C2) is significantly shifted

due to the "heavy atom effect."

Table 2: ¹³C NMR Data for 2-Iodohexane
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Carbon Atom Chemical Shift (δ, ppm)

C1 28.5

C2 36.0

C3 42.1

C4 30.9

C5 22.3

C6 13.9

(Data sourced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited by SpectraBase

and PubChem).[1][3]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 2-
iodohexane is dominated by absorptions from C-H and C-I bonds.

Table 3: Key IR Absorption Bands for 2-Iodohexane

Wavenumber (cm⁻¹) Bond Vibration Intensity

2850–2960 C-H (sp³) stretch Medium-Strong

1450–1470 C-H bend (CH₂) Medium

1375 C-H bend (CH₃) Medium

500–600 C-I stretch Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method that results in the formation of a
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molecular ion (M⁺) and various fragment ions, which are characteristic of the compound's

structure.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of 2-Iodohexane

m/z Relative Intensity (%) Proposed Fragment

212 ~5 [M]⁺ (C₆H₁₃I)⁺

127 ~15 [I]⁺

85 ~95 [M - I]⁺ (C₆H₁₃)⁺

57 ~40 [C₄H₉]⁺

43 100 [C₃H₇]⁺

41 ~60 [C₃H₅]⁺

(Data sourced from NIST Mass Spectrometry Data Center).[2]

Experimental Protocols
The data presented in this guide are obtained through standardized spectroscopic techniques.

The following are generalized protocols typical for the analysis of a liquid haloalkane like 2-
iodohexane.

NMR Spectroscopy Protocol
A solution of 2-iodohexane is prepared by dissolving 5-25 mg of the compound in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR

tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm). The

spectrum is acquired on an NMR spectrometer (e.g., operating at 300-500 MHz for ¹H) at a

constant temperature, typically 298 K. Data acquisition involves a set number of scans, which

are then Fourier transformed to produce the final spectrum.

IR Spectroscopy Protocol
For a liquid sample like 2-iodohexane, the spectrum is typically recorded "neat" (undiluted). A

single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr), which
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are then pressed together to form a thin liquid film. The plates are mounted in the sample

holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded

first and automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and H₂O.

Mass Spectrometry Protocol
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is

introduced into the ion source, where it is vaporized and bombarded by a beam of electrons,

typically with an energy of 70 eV. This causes the molecule to ionize and fragment. The

resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio. A detector then records the

abundance of each ion.

Logical Workflow for Spectroscopic Analysis
The characterization of an organic compound like 2-iodohexane follows a logical progression

of spectroscopic analyses. Each technique provides a piece of the structural puzzle,

culminating in an unambiguous identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodohexane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100192#spectroscopic-data-of-2-iodohexane-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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